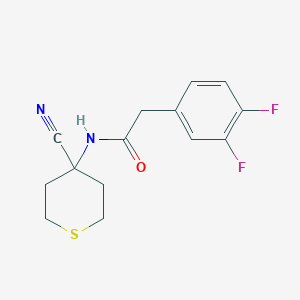
N-(4-Cyanothian-4-yl)-2-(3,4-difluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-Cyanothian-4-yl)-2-(3,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C14H14F2N2OS and its molecular weight is 296.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-Cyanothian-4-yl)-2-(3,4-difluorophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its synthesis, biological evaluations, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H10F2N2OS
- Molecular Weight : 270.29 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the thiazole ring followed by the introduction of the difluorophenyl group. The final product is usually purified through recrystallization or chromatography techniques.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of various acetamide derivatives, including those similar to this compound. For example:
- Study Findings : Compounds with thiazole and difluorophenyl moieties exhibited significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics such as ciprofloxacin and fluconazole .
Anticancer Activity
The anticancer potential of this compound has been evaluated using in vitro assays:
- MTT Assay : This assay assesses cell viability and proliferation in cancer cell lines. Preliminary results indicate that this compound may induce apoptosis in cancer cells by activating caspase pathways .
- Cell Lines Tested : Commonly used cell lines include A549 (lung cancer) and HCT116 (colon cancer). The compound showed promising results with a reduction in cell viability at higher concentrations .
Case Studies
- Case Study on Thiazole Derivatives :
-
Molecular Docking Studies :
- Molecular docking simulations have been performed to predict the binding affinity of this compound to various target proteins involved in cancer progression.
- These studies suggest that the compound may interact effectively with targets such as EGFR and VEGFR, which are crucial for tumor growth and angiogenesis .
Summary of Biological Activities
Eigenschaften
IUPAC Name |
N-(4-cyanothian-4-yl)-2-(3,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2OS/c15-11-2-1-10(7-12(11)16)8-13(19)18-14(9-17)3-5-20-6-4-14/h1-2,7H,3-6,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBFMCCBUKOTNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C#N)NC(=O)CC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














